

# Core Compound Identification and Properties

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## Compound of Interest

Compound Name: *4-Isopropylphenoxyacetic acid*

Cat. No.: *B167510*

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**4-Isopropylphenoxyacetic acid**, identified by the CAS Number 1643-16-9, is an aromatic carboxylic acid derivative.<sup>[1][2][3][4][5]</sup> Its structure, featuring a phenoxyacetic acid core with an isopropyl group at the para position, makes it a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical industry. Its utility stems from its structural similarity to compounds with known biological activity, such as fibrate drugs used to manage cholesterol.

## Physicochemical Data Summary

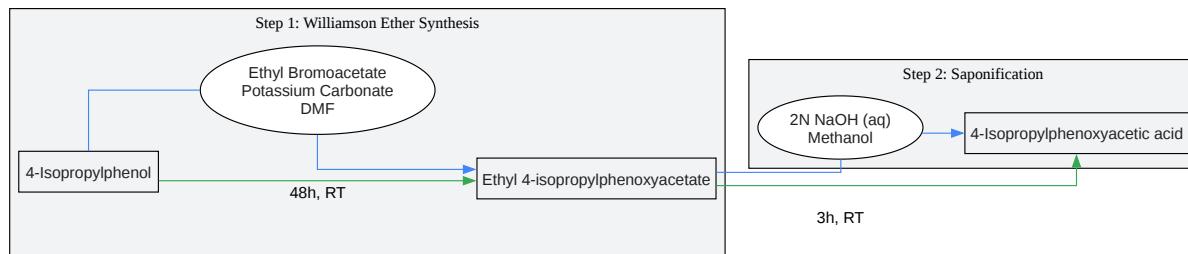
The fundamental properties of **4-Isopropylphenoxyacetic acid** are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

Property	Value	Source(s)
CAS Number	1643-16-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	194.23 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	2-(4-propan-2-ylphenoxy)acetic acid	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Off-white to light yellow solid	<a href="#">[2]</a>
Melting Point	85-87 °C	<a href="#">[2]</a>
Boiling Point	72-75 °C (at 3 Torr)	<a href="#">[2]</a>
pKa (Predicted)	3.21 ± 0.10	<a href="#">[2]</a>
InChIKey	FPVCSFOUVDLTDG-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Synthesis Protocol: A Mechanistic Approach

The synthesis of **4-Isopropylphenoxyacetic acid** is typically achieved via a two-step process: a Williamson ether synthesis followed by saponification (ester hydrolysis). This pathway is efficient and relies on well-understood reaction mechanisms, ensuring high yield and purity when executed correctly.

## Synthesis Workflow Diagram



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Caption: Two-step synthesis of **4-Isopropylphenoxyacetic acid**.

## Step 1: Williamson Ether Synthesis of Ethyl 4-isopropylphenoxyacetate

This step forms the ether linkage. 4-Isopropylphenol is deprotonated by a weak base to form a phenoxide nucleophile, which then attacks the electrophilic carbon of ethyl bromoacetate.

- Causality: Potassium carbonate ( $K_2CO_3$ ) is chosen as the base because it is strong enough to deprotonate the phenol ( $pK_a \sim 10$ ) but not so strong that it would promote side reactions like hydrolysis of the ester. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

Protocol:

- Dissolve 4-Isopropylphenol (1.0 eq) in dimethylformamide (DMF).
- Add potassium carbonate (2.0 eq) to the solution. The excess base ensures complete deprotonation of the phenol.

- Add ethyl bromoacetate (1.5 eq) dropwise to the mixture. The substoichiometric excess ensures the reaction goes to completion.
- Stir the reaction mixture vigorously at room temperature for 48 hours.
- Upon completion (monitored by TLC), dilute the mixture with water and extract the product with a suitable organic solvent like diethyl ether.
- Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-isopropylphenoxyacetate.[\[2\]](#)

## Step 2: Saponification to 4-Isopropylphenoxyacetic acid

This is a classic base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylate salt, which is then protonated in an acidic workup.

- Causality: Sodium hydroxide (NaOH) provides the hydroxide ions that act as a nucleophile, attacking the ester carbonyl. Methanol is used as a co-solvent to ensure miscibility of the aqueous NaOH solution and the organic ester. The reaction is typically rapid at room temperature.

Protocol:

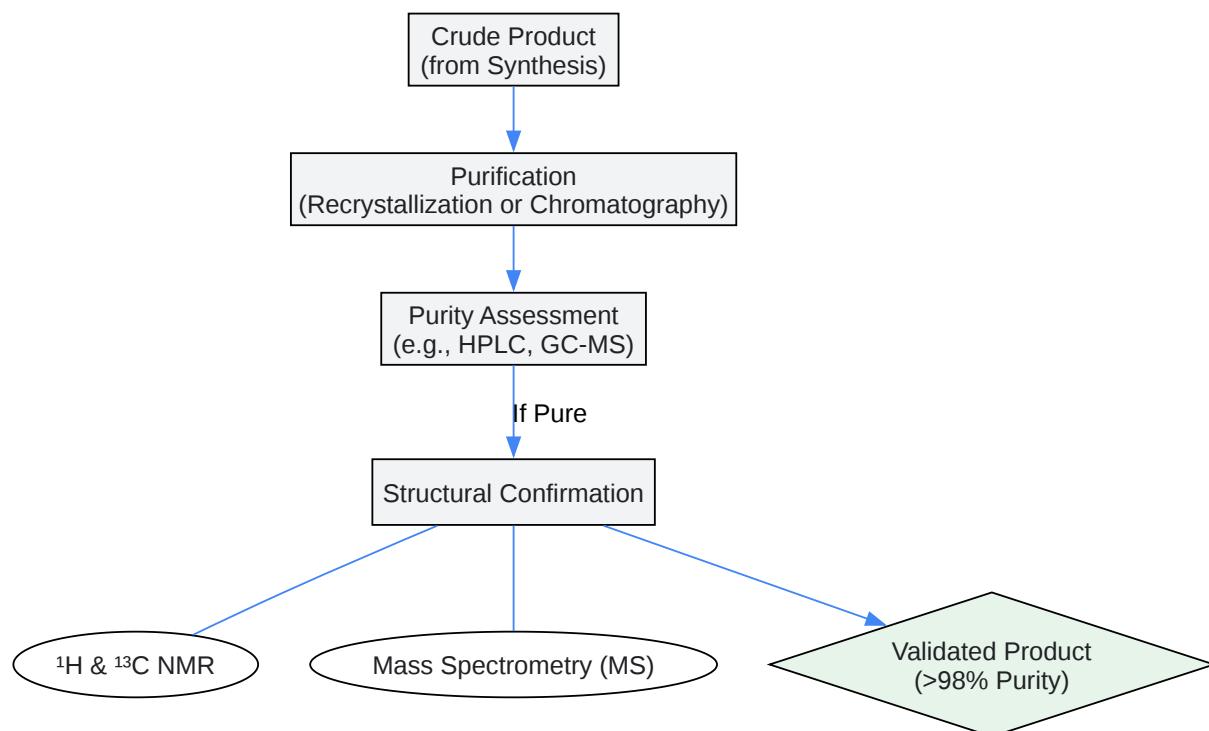
- Dissolve the crude ethyl 4-isopropylphenoxyacetate (1.0 eq) from Step 1 in methanol.
- Add a 2N aqueous solution of sodium hydroxide (NaOH) (1.5 eq).
- Stir the mixture at room temperature for 3 hours.[\[2\]](#)
- Concentrate the mixture under reduced pressure to remove the methanol.
- Dissolve the remaining residue in water and acidify to a pH < 7 using 1N hydrochloric acid (HCl). This protonates the sodium carboxylate salt, causing the desired carboxylic acid to precipitate.
- Extract the final product with ethyl acetate.

- Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **4-Isopropylphenoxyacetic acid** as a white solid.[2] A yield of ~94% can be expected.[2]

## Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of chromatographic and spectroscopic methods should be employed.

## Analytical Validation Workflow



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Caption: Standard workflow for analytical validation of a synthesized compound.

## Key Characterization Data

- Nuclear Magnetic Resonance ( $^1\text{H}$  NMR): This technique provides information about the electronic environment of protons in the molecule, confirming the connectivity of the structure.
  - Expected  $^1\text{H}$  NMR signals (400 MHz,  $\text{CDCl}_3$ ):  $\delta$  7.17 (d, 2H), 6.86 (d, 2H), 4.66 (s, 2H), 2.87 (m, 1H), 1.22 (d, 6H).[2]
  - Interpretation: The doublets at 7.17 and 6.86 ppm are characteristic of a para-substituted benzene ring. The singlet at 4.66 ppm corresponds to the two protons on the methylene group ( $-\text{OCH}_2-$ ). The multiplet at 2.87 ppm and the doublet at 1.22 ppm confirm the presence of the isopropyl group.
- Mass Spectrometry (MS): This provides the mass-to-charge ratio, confirming the molecular weight of the compound.
  - Expected MS (APCI):  $m/z$  195.3  $[\text{M}+\text{H}]^+$ .[2]
  - Interpretation: This result corresponds to the molecular weight of the compound (194.23 g/mol) plus the mass of a proton, which is consistent with the expected structure.

## Applications in Research and Development

While not an end-product itself, **4-Isopropylphenoxyacetic acid** is a valuable intermediate. Phenoxyacetic acid derivatives are known to possess a wide spectrum of physiological activities, including use as herbicides and active pharmaceutical ingredients.[6][7][8]

- Drug Discovery: This compound serves as a scaffold for creating analogues of existing drugs. For instance, its structure is related to fibrates like Ciprofibrate, which are used to lower triglycerides. Researchers can use it to synthesize novel compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles for targets like peroxisome proliferator-activated receptors (PPARs).

- Building Block in Organic Synthesis: The carboxylic acid functional group is highly versatile and can be readily converted into other functionalities such as esters, amides, or acid chlorides, enabling its incorporation into a wide range of larger, more complex target molecules.

## Safety and Handling

As a laboratory chemical, **4-Isopropylphenoxyacetic acid** must be handled with appropriate precautions. Information is derived from data on the compound and structurally related phenoxyacetic acids.

- Hazard Identification:
  - Causes skin irritation (H315).[2][9]
  - Causes serious eye irritation (H319).[2][9]
  - May cause respiratory irritation (H335).[2][9]
- Recommended Handling Procedures:
  - Use only in a well-ventilated area or under a chemical fume hood.[10][11]
  - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
  - Avoid breathing dust.[9]
  - Wash hands thoroughly after handling.[9]
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11]
- First Aid Measures:
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

- Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
- Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

## References

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